molecular formula C19H20N4O3S B2518088 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide CAS No. 1021091-28-0

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Cat. No.: B2518088
CAS No.: 1021091-28-0
M. Wt: 384.45
InChI Key: VLJPVLHFPYAGOK-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the p-tolyl group and the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide include other pyridazine and pyridine derivatives with sulfonamide groups. Examples include:

  • N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide
  • N-(3-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide is a complex organic compound belonging to the class of pyridazinones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2S, with a molecular weight of 378.44 g/mol. The structure features a pyridazine core and a sulfonamide functional group, which are critical for its biological activity.

Antitubercular Activity

Recent studies have indicated that derivatives of pyridazinones, including this compound, exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds similar in structure have shown 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . The presence of the p-tolyl and pyridine groups may enhance the binding affinity to bacterial targets.

Anticancer Activity

Pyridazine derivatives have also been evaluated for their anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-468 cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity . The mechanism of action is thought to involve inhibition of tubulin polymerization, a critical process in cell division .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyridazine Core : The initial step involves the condensation of appropriate aldehydes and hydrazines to form the pyridazine ring.
  • Sulfonamide Formation : The introduction of the sulfonamide group can be achieved through the reaction of an amine with sulfonyl chlorides.
  • Final Coupling : The final product is obtained by coupling the pyridazine derivative with a propyl chain linked to a pyridine moiety.

Case Studies and Research Findings

Several studies highlight the biological potential of pyridazine derivatives:

  • Study on Tuberculosis : A series of substituted pyridazinones were synthesized and evaluated for their anti-tubercular activity, with some compounds showing promising results comparable to first-line drugs .
  • Anticancer Screening : Research involving a panel of cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity with IC50 values below 5 µM against multiple cancer types .

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-15-5-7-16(8-6-15)18-9-10-19(24)23(22-18)13-3-12-21-27(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJPVLHFPYAGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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